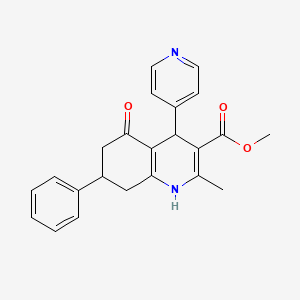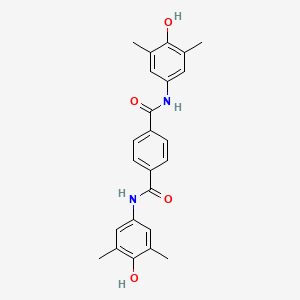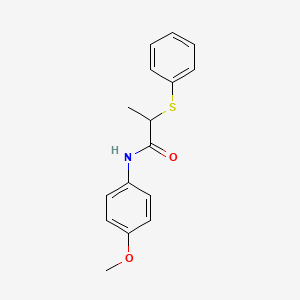![molecular formula C23H29N3O5S2 B5152660 1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane](/img/structure/B5152660.png)
1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane, commonly known as BPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the azepane family of compounds, which are characterized by their cyclic seven-membered ring structure. BPCA has been extensively studied for its potential applications in drug discovery and development due to its unique chemical properties.
Mecanismo De Acción
BPCA exerts its biological effects by binding to specific targets in the body, such as enzymes and receptors. The exact mechanism of action of BPCA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
BPCA has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. BPCA has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, BPCA has been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BPCA in lab experiments is its ability to selectively target specific biological pathways. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs. However, BPCA is also associated with certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on BPCA. One area of interest is the development of new drugs based on the structure of BPCA. Another potential direction is the investigation of the molecular mechanisms underlying the biological effects of BPCA. Additionally, further studies are needed to determine the safety and efficacy of BPCA in humans, which could pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of BPCA involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing BPCA is the reaction of 1,4-bis(phenylsulfonyl)piperazine with 6-aminocaproic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BPCA has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. BPCA has also been investigated for its potential use as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
azepan-1-yl-[1,4-bis(benzenesulfonyl)piperazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c27-23(24-15-9-1-2-10-16-24)22-19-25(32(28,29)20-11-5-3-6-12-20)17-18-26(22)33(30,31)21-13-7-4-8-14-21/h3-8,11-14,22H,1-2,9-10,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLZHVOWWZKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-[1,4-bis(benzenesulfonyl)piperazin-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)
![(2,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5152602.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)

![4-[(4-methyl-1-piperazinyl)methyl]quinoline](/img/structure/B5152619.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)
![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5152663.png)

![isobutyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152687.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)